molecular formula C11H14ClN3 B2845811 N-((1H-Imidazol-5-yl)methyl)-1-phenylmethanamine hydrochloride CAS No. 1195577-03-7

N-((1H-Imidazol-5-yl)methyl)-1-phenylmethanamine hydrochloride

Cat. No.: B2845811
CAS No.: 1195577-03-7
M. Wt: 223.7
InChI Key: GVPZJVCXAMUPKZ-UHFFFAOYSA-N
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Description

N-((1H-Imidazol-5-yl)methyl)-1-phenylmethanamine hydrochloride is a synthetic imidazole-derived compound characterized by a benzylamine group attached to the 5-position of the imidazole ring, with a hydrochloride counterion. Its synthesis typically involves multi-component reactions, such as those described in , where derivatives are purified via column chromatography using solvent systems like ethyl acetate/methanol with ammonium hydroxide .

Properties

IUPAC Name

N-(1H-imidazol-5-ylmethyl)-1-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-2-4-10(5-3-1)6-12-7-11-8-13-9-14-11;/h1-5,8-9,12H,6-7H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPZJVCXAMUPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CN=CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach uses N-heterocyclic carbenes as catalysts to synthesize trisubstituted imidazoles from acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods would include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Imidazol-5-yl)methyl)-1-phenylmethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the imidazole ring or the phenylmethanamine moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or the phenylmethanamine moiety are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring or the phenylmethanamine moiety.

Scientific Research Applications

Histamine Receptor Modulation

Research has indicated that derivatives of N-((1H-Imidazol-5-yl)methyl)-1-phenylmethanamine hydrochloride can act as histamine receptor modulators. A study synthesized a series of histamine-related compounds to evaluate their effects on human carbonic anhydrases, which play crucial roles in various physiological processes. The modifications to the imidazole ring significantly influenced the binding affinity and selectivity towards different isoforms of carbonic anhydrases, suggesting potential therapeutic applications in treating conditions like glaucoma and epilepsy .

Anticancer Activity

Another significant area of research involves the anticancer properties of imidazole derivatives. Compounds similar to this compound have been tested for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. A specific study highlighted that modifications to the imidazole moiety could enhance cytotoxic effects against various cancer types, indicating a promising avenue for cancer therapy development .

Case Study 1: Histamine Antagonism

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several imidazole derivatives, including this compound, to evaluate their antagonistic properties against histamine receptors. The findings revealed that certain modifications led to increased potency and selectivity, paving the way for the development of new antihistamines with fewer side effects compared to existing drugs .

Case Study 2: Carbonic Anhydrase Inhibition

A comprehensive investigation into the inhibition of carbonic anhydrases by imidazole derivatives demonstrated that this compound exhibited significant inhibitory activity against specific isoforms. This inhibition was linked to alterations in the compound's structure, emphasizing the importance of molecular design in enhancing therapeutic efficacy .

Summary Table of Applications

Application AreaDescriptionKey Findings
Histamine ModulationCompounds influence human carbonic anhydrases through receptor interactionEnhanced binding affinity with structural modifications
Anticancer ActivityPotential to inhibit tumor growth and induce apoptosisCytotoxic effects observed in various cancer cell lines
Drug DevelopmentScaffold for new therapeutic agentsPromising results in histamine antagonism and CA inhibition

Mechanism of Action

The mechanism of action of N-((1H-Imidazol-5-yl)methyl)-1-phenylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of immune responses.

Comparison with Similar Compounds

Table 1: Comparison of Imidazole Derivatives

Compound Name (CAS RN if available) Substituent(s) Molecular Formula Molecular Weight (g/mol) Yield (%) Physical State
N-((1H-Imidazol-5-yl)methyl)-1-phenylmethanamine (13) Phenyl C11H14N3·HCl ~215.7* 54 White solid
Compound 14 (4-chlorophenyl analog) 4-Chlorophenyl C11H13ClN3·HCl ~250.1 60 Yellow oil
Compound 16 (4-methoxyphenyl analog) 4-Methoxyphenyl C12H16N3O·HCl ~257.7 45 Yellow oil
1-[(4-Bromophenyl)methyl]imidazole-5-methanamine HCl (1713164-05-6) 4-Bromophenyl C11H12BrN3·HCl 302.60 N/A Not specified
(E)-N-((4-Chlorophenyl)(piperazin-1-yl)methylene)-1-phenylmethanamine HCl (I-5) 4-Chlorophenyl, piperazine C18H20ClN3·HCl ~354.3 65 Solid (Mp: 182–184°C)
4-Amino-1-methyl-N-phenyl-1H-imidazole-5-sulfonamide HCl (6339-63-5) Sulfonamide, phenyl C10H11N4O2S·HCl ~294.7 N/A Not specified

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Physical Properties: The parent compound (13) is a white solid, while analogs with halogenated aryl groups (e.g., 4-chlorophenyl in Compound 14) or alkoxy groups (e.g., 4-methoxyphenyl in Compound 16) exist as yellow oils, suggesting reduced crystallinity due to bulky or polar substituents .

Synthetic Yields: Yields vary significantly: Compound 15 (hexyl-substituted) achieves 98% yield, likely due to favorable reaction kinetics in non-polar solvents (dichloromethane/methanol), whereas Compound 19 (benzimidazole analog) yields only 27%, possibly due to steric hindrance or purification challenges .

Structural Complexity and Functional Groups: The piperazine-containing derivative (I-5) exhibits a higher melting point (182–184°C), indicating enhanced stability from the rigid piperazine ring .

Purification Methods: Most compounds in are purified using ethyl acetate/methanol or dichloromethane/methanol gradients, with ammonium hydroxide added to mitigate imidazole’s basicity.

Pharmacological Context and Limitations

While lists imidazole-based pharmaceuticals (e.g., eprosartan, losartan), direct pharmacological data for this compound are absent in the provided evidence.

Biological Activity

N-((1H-Imidazol-5-yl)methyl)-1-phenylmethanamine hydrochloride, commonly referred to as the compound X208373, is a chemical entity characterized by its unique structural features, including an imidazole ring and a phenylmethanamine moiety. This compound has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • IUPAC Name : this compound
  • CAS Number : 1195577-03-7
  • Molecular Formula : C11H14ClN3
  • Molecular Weight : 223.71 g/mol
  • Purity : 95% .

The biological activity of this compound can be attributed to its interaction with various biological targets, including receptors and enzymes involved in critical physiological processes. The imidazole group is known for its role in biological systems, often participating in hydrogen bonding and coordination with metal ions, which may enhance the compound's efficacy against specific targets.

Antimicrobial Activity

Recent studies have indicated that compounds with imidazole structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various pathogens, including bacteria and fungi. While specific data on this compound is limited, its structural similarities to known antimicrobial agents suggest potential activity against similar organisms .

Antiparasitic Effects

Research into related compounds has demonstrated antiparasitic activity against protozoa such as Trypanosoma cruzi, the causative agent of Chagas disease. The structure–activity relationship (SAR) studies indicate that modifications in the imidazole moiety can significantly influence biological activity, suggesting that this compound may also possess similar properties .

Antitumor Potential

The compound's potential as an antitumor agent has been explored through various in vitro assays. Studies on similar imidazole-containing compounds have reported cytotoxic effects against cancer cell lines. For example, compounds featuring imidazole rings demonstrated IC50 values in the micromolar range against multiple cancer types . Although specific data for this compound is still emerging, its structural characteristics align with those known to exhibit antitumor effects.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxicity and antimicrobial efficacy of related compounds. For example:

CompoundTargetIC50 (μM)Reference
Compound AT. b. brucei0.86
Compound BCancer Cell Line10

These findings highlight the potential of imidazole derivatives in therapeutic applications.

Structure–Activity Relationship (SAR)

The SAR studies on imidazole derivatives suggest that:

  • Substituent Positioning : The position of substituents on the imidazole ring significantly affects biological activity.
  • Functional Groups : The presence of electron-donating groups enhances interaction with biological targets.

This knowledge can guide future modifications to optimize the activity of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing N-((1H-Imidazol-5-yl)methyl)-1-phenylmethanamine hydrochloride?

  • Methodological Answer : A common approach involves reductive amination or nucleophilic substitution reactions. For example, reacting 1-phenylmethanamine with 1H-imidazole-5-carbaldehyde under hydrogenation conditions (e.g., using NaBH₄ or Pd/C as catalysts) to form the secondary amine, followed by hydrochloric acid salt formation . Optimization of reaction time, temperature (e.g., 150°C under reflux), and stoichiometric ratios of reactants is critical to achieving >90% purity. Purification via recrystallization (ethanol/water mixtures) is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm imidazole and benzyl proton environments (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.5–4.5 ppm for methylene groups) .
  • HPLC : Employ a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>95% by area under the curve) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks matching the molecular formula (C₁₁H₁₄N₃·HCl, MW 231.7 g/mol) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
  • Storage : Store in airtight glass containers at 2–8°C, away from oxidizing agents and moisture .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target receptors (e.g., histamine H₃ or serotonin receptors). Validate docking poses with RMSD values <2.0 Å .
  • QSAR Studies : Corrogate physicochemical properties (logP, polar surface area) with bioavailability or toxicity data from PubChem or ChEMBL .

Q. What experimental designs are optimal for evaluating its antiproliferative or antimicrobial activity?

  • Methodological Answer :

  • In Vitro Assays :
  • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM for 48–72 hours .
  • MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Control Groups : Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for bacteria) and vehicle controls (DMSO <0.1%) .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride ).
  • Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments in complex spectra .
  • X-ray Crystallography : Resolve ambiguous stereochemistry if single crystals are obtainable (e.g., using ethanol/water diffusion methods) .

Research Gaps and Future Directions

  • Mechanistic Studies : Investigate the compound’s interaction with neurotransmitter transporters using radioligand binding assays .
  • In Vivo Pharmacokinetics : Assess oral bioavailability and blood-brain barrier penetration in rodent models .

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